![molecular formula C14H17F3N2O2 B3165804 3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid CAS No. 903565-39-9](/img/structure/B3165804.png)
3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid
Overview
Description
3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid (EPMTBA) is a synthetic organic compound that is used in the synthesis of various pharmaceuticals, drugs, and biochemicals. EPMTBA is a piperazine-based derivative of trifluoromethylbenzoic acid, which is a common intermediate in organic synthesis. It is a versatile compound with a wide range of applications in medicinal and biochemical research.
Scientific Research Applications
3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid has a wide range of applications in medicinal and biochemical research. It is used as a key intermediate in the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and anticoagulants. It is also used in the synthesis of various biochemicals, such as amino acids and peptides. Additionally, 3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid is used in the synthesis of antiviral agents and antibiotics.
Mechanism of Action
3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid is a versatile compound that acts as a reactant in many synthetic reactions. It can serve as a nucleophile, an electrophile, or a proton acceptor in a variety of reactions. In addition, 3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid can act as a proton donor in some reactions.
Biochemical and Physiological Effects
3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid is a versatile compound that has been used in the synthesis of various drugs and biochemicals. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anticoagulant, and antiviral activities. Additionally, 3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid has been found to have antimicrobial and antifungal effects.
Advantages and Limitations for Lab Experiments
3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid is a versatile compound that is widely used in the synthesis of various pharmaceuticals and biochemicals. It has a number of advantages for lab experiments, including its high reactivity, low cost, and availability. However, it also has some limitations, such as its instability in basic solutions and its tendency to form dimers in solution.
Future Directions
The use of 3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid in the synthesis of various drugs and biochemicals is an active area of research. As such, there are a number of potential future directions for research. These include the development of new synthetic methods for the synthesis of 3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid, the exploration of its pharmacological properties, and the study of its potential toxicological effects. Additionally, research into the use of 3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid in the synthesis of novel drugs and biochemicals is an ongoing area of interest.
properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-2-18-3-5-19(6-4-18)12-8-10(13(20)21)7-11(9-12)14(15,16)17/h7-9H,2-6H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPPKBXRZIJWSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198469 | |
Record name | 3-(4-Ethyl-1-piperazinyl)-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid | |
CAS RN |
903565-39-9 | |
Record name | 3-(4-Ethyl-1-piperazinyl)-5-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903565-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Ethyl-1-piperazinyl)-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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